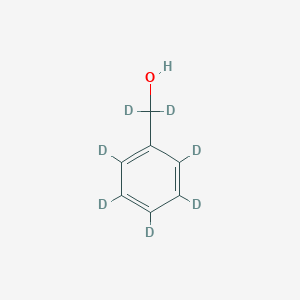

Benzyl alcohol-d7

Description

The Role of Deuterium (B1214612) Labeling in Contemporary Chemical Investigations

Deuterium labeling, the process of replacing hydrogen atoms with deuterium, is a fundamental technique in modern chemistry and related fields. Deuterium is a stable isotope of hydrogen with an atomic weight of approximately 2.014, compared to hydrogen's 1.008 youtube.com. This mass difference, while seemingly small, can significantly influence the physical and chemical properties of a molecule, particularly reaction kinetics through the kinetic isotope effect (KIE) youtube.comsymeres.com.

The incorporation of deuterium into molecules allows researchers to track their movement, reactions, and metabolic pathways using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy youtube.comthalesnano.comclearsynth.com. In MS, the mass difference between the labeled and unlabeled compounds allows for clear identification and quantification thalesnano.com. In NMR spectroscopy, deuterium, being NMR-active with a different frequency from hydrogen, can simplify spectra or provide specific structural information thalesnano.comclearsynth.comisowater.com.

Deuterium labeling is extensively used in diverse research areas, including drug discovery and metabolism studies, agrochemical research, mechanistic and kinetic studies of reactions, and as internal standards for quantitative analysis symeres.comthalesnano.comclearsynth.com.

Significance of Benzyl-d7 Alcohol as a Mechanistic Probe and Synthetic Intermediate

Benzyl-d7 alcohol holds particular significance due to the strategic location of the deuterium atoms. The labeling on both the aromatic ring and the benzylic carbon allows for detailed investigation of reaction pathways involving either or both of these positions.

As a mechanistic probe, Benzyl-d7 alcohol is crucial for studying reactions where C-H bond cleavage at the benzylic position or reactions involving the aromatic ring are suspected to be rate-determining steps. The kinetic isotope effect (KIE) observed when comparing the reaction rates of benzyl (B1604629) alcohol and Benzyl-d7 alcohol can provide compelling evidence for the involvement of the deuterated C-H or C-D bond in the transition state of the reaction symeres.comnih.gov. A significant KIE (kH/kD > 1) indicates that the bond to hydrogen (or deuterium) is being broken or formed in the rate-limiting step symeres.com.

Benzyl-d7 alcohol also serves as a valuable synthetic intermediate for the preparation of other deuterium-labeled compounds. The hydroxyl group can be readily transformed into various functional groups, allowing for the synthesis of complex molecules with deuterium atoms specifically placed at the benzylic and aromatic positions thieme-connect.comresearchgate.net. This is particularly important in the synthesis of labeled pharmaceuticals and agrochemicals for metabolic studies and quantitative analysis thieme-connect.comresearchgate.net.

Overview of Key Research Areas Explored Using Benzyl-d7 Alcohol

Benzyl-d7 alcohol is employed across several key research domains:

Mechanistic Studies of Oxidation Reactions: Benzyl alcohol is a common model substrate for studying oxidation reactions due to the relatively weak benzylic C-H bond. Benzyl-d7 alcohol is extensively used to probe the mechanism of these oxidations by measuring KIEs. For instance, studies on the oxidation of alcohols by ferrate(VI) and oxoiron(IV) complexes have utilized Benzyl-d7 alcohol to demonstrate hydrogen atom transfer mechanisms and investigate tunneling effects nih.govresearchgate.net. Similarly, investigations into the oxidative properties of nickel oxyhydroxide have employed benzyl alcohol and Benzyl-d7 alcohol to understand the dehydrogenation process acs.orgarcnl.nl.

Investigation of Hydrogen Borrowing Catalysis: In hydrogen borrowing (or borrowing hydrogen) catalysis, an alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then undergoes a reaction, followed by hydrogenation catalyzed by the same metal complex to regenerate the alcohol or form a new product acs.org. Benzyl alcohol is a frequently used substrate in these studies, and Benzyl-d7 alcohol helps elucidate the mechanism by tracking the movement of deuterium atoms during the dehydrogenation and hydrogenation steps acs.orgrsc.org.

Development of Analytical Methods: Deuterium-labeled compounds, including Benzyl-d7 alcohol, are used as internal standards in quantitative analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) thalesnano.comnih.govresearchgate.net. The use of a labeled internal standard with similar chemical properties but a different mass allows for accurate quantification of the unlabeled analyte in complex matrices by compensating for sample preparation and instrument variability thalesnano.comnih.gov.

Spectroscopic Studies: Benzyl-d7 alcohol is utilized in spectroscopic studies, such as Waveguide Enhanced Raman Spectroscopy (WERS), where its deuteration assists in spectral analysis and method development soton.ac.uk.

Structure

3D Structure

Properties

IUPAC Name |

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583638 | |

| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71258-23-6 | |

| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71258-23-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation Strategies

Deuteration Pathways for Benzyl (B1604629) Alcohol Derivatives

Deuteration of aromatic compounds, including benzyl alcohol derivatives, can be accomplished through various methods, often relying on H-D exchange with a deuterium (B1214612) source like heavy water (D₂O) or deuterium gas (D₂). google.comoup.comtn-sanso.co.jp These reactions often require specific conditions, such as high temperature and pressure, or the presence of catalysts. google.comtn-sanso.co.jp

Achieving regioselective deuteration, meaning directing deuterium incorporation to specific positions on the molecule, is a key challenge in synthesizing compounds like Benzyl-d7 alcohol. For benzyl alcohol (C₆H₅CH₂OH), deuteration can occur on the aromatic ring (C₆H₅), the benzylic carbon (-CH₂-), or the hydroxyl group (-OH). Benzyl-d7 alcohol specifically requires deuteration on the aromatic ring while leaving the benzylic and hydroxyl positions undeuterated.

Transition metal catalysts are frequently employed to control regioselectivity in H-D exchange reactions. For instance, palladium (Pd) and platinum (Pt) catalysts, often supported on carbon (Pd/C, Pt/C), are known to catalyze H-D exchange on aromatic rings. oup.comnih.gov Some studies have explored conditions that favor aromatic deuteration over benzylic deuteration. nih.gov Conversely, specific palladium catalysts have been developed for efficient and regioselective deuteration at the benzylic position. nih.govcapes.gov.br

While direct, highly regioselective deuteration of the aromatic ring of benzyl alcohol to exclusively yield Benzyl-d7 alcohol in a single step might be challenging, multi-step approaches or optimized catalytic systems are employed to achieve the desired isotopic pattern. Research continues to explore catalyst systems and reaction conditions that enhance regioselectivity for aromatic C-H bond activation and subsequent deuteration. chemrxiv.orgrsc.org

To achieve high isotopic purity in Benzyl-d7 alcohol, multi-step synthetic routes may be necessary. One general strategy for preparing deuterated aromatic compounds is multi-step synthesis starting from available deuterated precursor molecules. google.com However, the limited availability and high cost of some deuterated precursors can make this less desirable. google.com

Alternatively, multi-step routes can involve sequential deuteration steps or a combination of synthesis and H-D exchange. For example, a precursor with a protected benzylic alcohol could be subjected to aromatic deuteration conditions, followed by deprotection. Another approach might involve synthesizing a deuterated aromatic intermediate (like deuterated toluene (B28343) or benzene) and then converting it to the benzyl alcohol derivative through standard organic transformations, ensuring the -CD₂OH group is introduced without losing the aromatic deuterium atoms.

Achieving a high deuterated ratio, particularly perdeuteration on the aromatic ring as in Benzyl-d7 alcohol, often requires optimized reaction systems, potentially involving stepwise H-D exchange reactions to maximize deuterium incorporation and reduce the amount of expensive D₂O used. tn-sanso.co.jp

A variety of catalyst systems have been investigated for the deuterium exchange and incorporation into aromatic compounds and alcohols. Transition metal catalysts, including those based on platinum, rhodium, ruthenium, palladium, nickel, and cobalt, are commonly used for H-D exchange on aromatic rings. google.comoup.comgoogle.com

Platinum (Pt) catalysts: Pt/C in the presence of D₂O and H₂ has been shown to be effective for the deuteration of aromatic rings, particularly for electron-rich systems, under mild conditions. oup.com

Palladium (Pd) catalysts: Pd/C is a widely used heterogeneous catalyst for H-D exchange. nih.govcapes.gov.br Palladium-catalyzed methods have been developed for regioselective deuteration at both benzylic and aromatic positions, depending on the specific conditions and ligands used. capes.gov.brrsc.org

Ruthenium (Ru) catalysts: Ruthenium catalysts, including ruthenium pincer complexes, have been reported for the deuteration of alcohols using D₂O as the deuterium source. researchgate.netjst.go.jp

Rhodium (Rh) catalysts: Rhodium complexes, such as cationic Rh(III), have been used for regioselective ortho-deuteration of aromatic compounds containing directing groups. acs.orgsnnu.edu.cn

Copper (Cu) catalysts: Copper-catalyzed transfer hydrodeuteration has been explored for achieving precise deuteration at the benzylic position of aryl alkynes, which could potentially be precursors to deuterated benzyl alcohols. acs.org

Acid and Base Catalysis: Acid- or base-promoted H-D exchange methods also exist, although regioselectivity can be an issue, and they may require harsh conditions for high deuteration levels. google.com

Other Systems: Supercritical heavy water and microwave-enhanced reactions in the presence of catalysts have also been explored to improve efficiency and throughput in deuterated aromatic compound synthesis. google.comoup.comtn-sanso.co.jp Recent research also highlights novel systems like hexafluorophosphate (B91526) in fluorinated alcohols for aromatic HIE. chemrxiv.org

The choice of catalyst and reaction conditions is critical for controlling the extent and regioselectivity of deuterium incorporation, which is essential for synthesizing Benzyl-d7 alcohol with the desired isotopic pattern.

Multi-step Synthetic Routes for High Isotopic Purity Deuterated Aromatic Alcohols

Characterization of Isotopic Purity and Enrichment in Synthesized Batches

Accurate characterization of the isotopic purity and enrichment level is paramount for confirming the successful synthesis of Benzyl-d7 alcohol and for its intended applications. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgacs.orgimreblank.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for determining the positions where hydrogen atoms have been replaced by deuterium. The signal intensity for a proton at a specific position decreases proportionally to the level of deuterium incorporation at that site. acs.orgimreblank.ch By comparing the integration of the remaining ¹H signals to an internal standard or to a known, non-deuterated reference, the percentage of deuteration at different positions can be calculated. acs.org ²H NMR spectroscopy directly detects the deuterium atoms and provides information about their location in the molecule, complementing the ¹H NMR data. nih.govacs.orgimreblank.ch

Combining data from both NMR and MS techniques provides a comprehensive picture of the isotopic composition and structural integrity of the synthesized Benzyl-d7 alcohol. rsc.orgimreblank.ch

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules. The presence of deuterium (B1214612) in Benzyl-d7 alcohol impacts both ¹H and ²H NMR spectra, providing valuable information. While ¹H NMR signals from the deuterated positions are absent or significantly reduced, ²H NMR directly probes the positions of deuterium atoms.

Deuterium labeling, as seen in compounds like Benzyl-d7 alcohol, is a crucial technique for investigating reaction mechanisms. By tracking the fate of deuterium atoms during a chemical transformation using ²H NMR, researchers can gain insights into bond-breaking and bond-forming processes, as well as the involvement of specific hydrogen atoms in the reaction pathway. Studies utilizing deuterated benzyl (B1604629) alcohol analogs, such as [a,a-D2]benzyl alcohol (C₆H₅CD₂OH), have been employed to determine kinetic isotope effects (KIEs), which provide evidence for the rate-determining step of a reaction. For instance, significant KIEs observed in the oxidation of [a,a-D2]benzyl alcohol indicate that the cleavage of the C-H bond at the benzylic position is involved in the rate-limiting step osti.govoup.com. Similarly, studies involving d7-deuterated benzyl alcohol have been monitored by ¹H NMR to understand reaction progress and potentially the incorporation or loss of deuterium rsc.org. While specific examples of intermediate elucidation solely via ²H NMR of Benzyl-d7 alcohol in complex reactions are not extensively detailed in the provided sources, the principle of using deuterium as a tracer detectable by ²H NMR is a well-established method for mechanistic studies.

The deuteration pattern of Benzyl-d7 alcohol simplifies the ¹H NMR spectra of complex mixtures containing this compound or its derivatives. The absence of strong ¹H signals from the deuterated positions reduces peak overlap, facilitating the analysis of other proton-containing species in the mixture. This is particularly useful in the structural analysis of reaction products or in the study of biomolecular interactions where Benzyl-d7 alcohol might be used as a probe or component. Techniques such as two-dimensional (2D) NMR, like HSQC and HMBC, can be applied to deuterated compounds and their derivatives to correlate coupled nuclei and resolve complex spectral data, aiding in the assignment of resonances and the confirmation of structural integrity within mixtures . While direct examples focusing on Benzyl-d7 alcohol derivatives in complex mixtures are not explicitly detailed, the general application of NMR, including 2D techniques, for structural elucidation in mixtures is a standard practice that benefits from the spectral simplification provided by extensive deuteration.

Benzyl-d7 alcohol is listed as a deuterated solvent for NMR spectroscopy, specifically noted for applications in biomolecular structure analysis sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com. Deuterated solvents are essential in NMR to avoid overwhelming the spectrum with signals from the solvent itself when analyzing dilute samples. While not explicitly mentioned as a common reference standard like TMS or the residual proton peak of a deuterated solvent, its use as a deuterated solvent implies that its own residual ¹H signals (if any, due to incomplete deuteration) or its ²H signal could potentially be used for referencing purposes in specific experimental setups. Common NMR solvents and their reference shifts are well-documented, and while non-deuterated benzyl alcohol's shifts as a trace impurity are known huji.ac.ilcarlroth.com, the specific reference properties of Benzyl-d7 alcohol as a solvent would be determined by its isotopic purity and the nucleus being observed.

Structural Analysis of Benzyl-d7 Alcohol Derivatives in Complex Mixtures

Mass Spectrometry (MS) for Mechanistic and Analytical Studies

Mass spectrometry is a complementary technique to NMR, providing information about the mass-to-charge ratio of molecules and their fragments. Deuteration in Benzyl-d7 alcohol leads to a characteristic mass shift, making it easily distinguishable from its non-deuterated analog and valuable for MS-based studies.

The fragmentation of molecules in a mass spectrometer provides structural information. By studying the fragmentation pathways of deuterated compounds like Benzyl-d7 alcohol, researchers can understand how different parts of the molecule break apart upon ionization. The presence and location of deuterium atoms in the fragments can help elucidate the mechanisms of fragmentation. For non-deuterated benzyl alcohol, fragmentation commonly involves the loss of the hydroxyl group and the formation of characteristic ions, including a prominent peak at m/z 79, which can arise from complex rearrangements stackexchange.com. While detailed fragmentation pathways specifically for Benzyl-d7 alcohol showing the fate of each deuterium are not provided, the observation of a mass shift of M+7 for Benzyl-d7 alcohol indicates its intact molecular ion can be detected sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com. Studying the fragmentation of this isotopologue would involve analyzing the mass-to-charge ratios of the fragment ions and comparing them to those of non-deuterated benzyl alcohol to determine which hydrogen/deuterium atoms are lost in specific fragmentation events. This approach is routinely used in MS to gain mechanistic insights into unimolecular decomposition.

Benzyl-d7 alcohol is particularly useful in kinetic studies involving kinetic isotope effects (KIEs). KIEs are measured by comparing the reaction rates of a compound and its isotopically labeled analog. For reactions involving C-H bond cleavage, substituting hydrogen with deuterium can significantly slow down the reaction rate due to the stronger C-D bond. High-precision isotopic ratio determination using mass spectrometry, often coupled with gas chromatography (GC-MS), is crucial for accurately measuring the relative amounts of deuterated and non-deuterated species over time in a reaction mixture . This allows for the calculation of KIEs, which provide valuable information about the transition state of a reaction and the involvement of the labeled atom in the rate-determining step. Studies on the oxidation of benzyl alcohol and its deuterated analogs have utilized KIEs to understand the mechanism, indicating that C-H bond cleavage is a kinetically relevant step osti.govoup.comnih.govosti.gov. The distinct mass difference between Benzyl-d7 alcohol and non-deuterated benzyl alcohol (a mass shift of +7) allows for their clear differentiation and quantification by MS, enabling accurate isotopic ratio measurements for kinetic studies.

Collision-Induced Dissociation (CID) Analysis of Deuterium-Labeled Species

Collision-Induced Dissociation (CID) coupled with mass spectrometry is used to study the fragmentation pathways of ions. Deuterium labeling in CID analysis helps in understanding which parts of a molecule are involved in specific fragmentation events by observing where the deuterium atoms reside in the product ions. This can provide insights into reaction mechanisms in the gas phase. For instance, studies on deuterated benzyl amine alcohols have used CID to investigate dehydration mechanisms, confirming that hydrogen was not removed from the benzene (B151609) ring during the process. osti.gov Deuterium labeling experiments, along with accurate mass determinations, can confirm fragmentation mechanisms in protonated compounds. researchgate.net Benzyl-d7 alcohol is also used as an internal standard in mass spectrometry, and liquid chromatography-tandem MS (LC-MS/MS) with deuterium-specific CID protocols is recommended for high sensitivity analysis.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics

Infrared (IR) and Raman spectroscopy are essential techniques for probing the vibrational modes of molecules, providing a fingerprint that is sensitive to molecular structure and environment. mdpi.com Deuterium labeling is particularly useful in vibrational spectroscopy because the change in mass significantly affects the vibrational frequencies of the bonds involving deuterium. libretexts.orgunam.mx

Interpretation of Vibrational Modes and Isotopic Shifts in Deuterated Systems

Replacing hydrogen with deuterium increases the reduced mass of the bond, leading to a decrease in the vibrational frequency and a shift to lower wavenumbers in the IR and Raman spectra. libretexts.orgunam.mx This isotopic shift is most pronounced for vibrations directly involving the deuterium atom, such as C-D and O-D stretches, but can also affect other modes throughout the molecule to a lesser extent. libretexts.org For example, in 2-hydroxybenzyl alcohol, the O-H stretching bands shift to lower frequencies upon deuteration. unam.mx By comparing the spectra of the protio and deuterated versions of a molecule like benzyl-d7 alcohol, specific vibrational modes can be assigned, and the degree of coupling between different parts of the molecule can be investigated. The Raman spectrum of deuterated benzyl-d7 alcohol shows systematically shifted vibrational bands compared to non-deuterated benzyl alcohol. nih.govplos.org

Investigation of Intermolecular Interactions and Hydrogen Bonding Dynamics

Vibrational spectroscopy is a powerful tool for studying intermolecular interactions, including hydrogen bonding. mdpi.comjchemrev.com Hydrogen bonding affects the vibrational frequencies of the functional groups involved, typically causing shifts to lower wavenumbers and broadening of the bands, particularly for O-H stretching vibrations. jchemrev.comuc.ptnih.gov Deuterium labeling can help to isolate and understand these effects. By selectively deuterating the hydroxyl group (O-H to O-D) or other parts of the molecule, the vibrational bands associated with hydrogen bonding can be distinguished from other modes. jchemrev.com This allows for a more detailed analysis of the strength and dynamics of hydrogen bonds in liquid or solid phases. Raman spectroscopy, in particular, can provide insights into how solvents and intermolecular interactions influence hydrogen bonding. jchemrev.com Studies using Raman deuterium labeling have investigated hydrogen-deuterium exchange and its correlation with molecular interactions. researchgate.net

Applications of Waveguide-Enhanced Raman Spectroscopy (WERS) in Deuterated Alcohol Characterization

Waveguide-Enhanced Raman Spectroscopy (WERS) is a technique that enhances the Raman signal by confining light within a waveguide, leading to increased interaction with the sample. nih.govplos.org Benzyl alcohol and its deuterated form, benzyl-d7 alcohol, have been used as reference analytes in the development and calibration of WERS systems. nih.govplos.orgresearchgate.netnih.govsoton.ac.uksoton.ac.uk Their distinct Raman spectra and the observable shifts in vibrational lines between the two forms make them suitable standards for assessing WERS performance. nih.govresearchgate.netnih.gov WERS has been performed to produce spectra of benzyl-d7 alcohol, demonstrating its utility in characterizing deuterated compounds at surfaces or within thin films. soton.ac.uksoton.ac.uk

Electron Spin Resonance (ESR) Spectroscopy for Free Radical Chemistry

Electron Spin Resonance (ESR) spectroscopy is used to study species with unpaired electrons, such as free radicals. Isotopic substitution can significantly impact ESR spectra, providing valuable information about the structure and dynamics of paramagnetic species. mdpi.comresearchgate.net

Simplification and Interpretation of ESR Spectra via Deuterium Labeling

Deuterium labeling can simplify complex ESR spectra by reducing the hyperfine coupling interactions. Hyperfine coupling arises from the interaction between the unpaired electron spin and the magnetic moments of nearby nuclei. Hydrogen nuclei (¹H) have a nuclear spin of 1/2, which leads to splitting of ESR signals. Deuterium nuclei (²H), however, have a nuclear spin of 1 and a smaller magnetic moment compared to protium. Replacing hydrogen with deuterium can therefore reduce or alter the hyperfine splitting patterns, simplifying the spectrum and making it easier to interpret the interactions of the unpaired electron with other magnetic nuclei or to study the dynamics of the radical. While specific studies on the ESR of benzyl-d7 alcohol radicals were not extensively found, the principle of using deuterium labeling to simplify ESR spectra and gain structural and dynamic information is well established in free radical chemistry. mdpi.comresearchgate.netescholarship.org Comparing the rate of oxidation of benzyl-d7 alcohol with benzyl alcohol has yielded kinetic isotope effects, which can provide indirect evidence about the involvement of radical intermediates in reactions, although the exact nature of oxidizing species requires further elucidation. researchgate.netrug.nlresearchgate.netconferenceworld.in

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Benzyl-d7 alcohol | 16212467 |

| Benzyl Alcohol | 244 |

Data Tables

A conceptual table illustrating the effect of deuterium labeling on vibrational frequencies could be presented based on the principles discussed:

| Bond Type (Typical) | Approximate Stretching Frequency (cm⁻¹) (Protio) | Approximate Stretching Frequency (cm⁻¹) (Deuterated) | Isotopic Shift (cm⁻¹) |

| C-H | 2800-3100 | 2000-2300 | ~800-1000 |

| O-H | 3200-3600 | 2300-2700 | ~900-1000 |

| C-C, C-O, etc. | Varies | Smaller shifts | Smaller |

This table illustrates the significant downshift in vibrational frequencies expected upon deuterium substitution in C-H and O-H bonds, which is a fundamental principle utilized in the spectroscopic characterization of compounds like benzyl-d7 alcohol.

Kinetic Isotope Effect Kie Studies for Reaction Mechanism Elucidation

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects in Hydrogen Transfer Reactions

Primary kinetic isotope effects occur when the isotopic substitution is at a bond that is broken or formed during the rate-determining step. numberanalytics.comacs.org For Benzyl-d7 alcohol, a primary KIE is observed when the C-H bond at the benzylic position (the methylene (B1212753) group, -CD₂OH) is directly involved in the transition state of a hydrogen transfer reaction. Large primary KIE values (kH/kD > 1) indicate that the C-H bond cleavage is a significant factor in the rate of the reaction. numberanalytics.com

Secondary kinetic isotope effects arise when the isotopic substitution is not directly at the bond being broken or formed in the rate-determining step, but still influences the reaction rate. princeton.edunumberanalytics.com In Benzyl-d7 alcohol, deuterium substitution on the phenyl ring (C₆D₅-) can lead to secondary KIEs due to changes in hybridization or hyperconjugation effects in the transition state. princeton.edu These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. princeton.edunumberanalytics.com

Studies on the oxidation of benzyl (B1604629) alcohol by various oxidants have utilized Benzyl-d7 alcohol to determine primary KIEs. For instance, the oxidation of α,α'-dideuterio benzyl alcohol (C₆H₅CD₂OH) by aqueous sodium dichromate showed a substantial primary KIE (kH/kD = 5.45 to 5.71), suggesting a mechanism involving hydride ion transfer via a chromate (B82759) ester. researchgate.net In another oxidation study using tetraethylammonium (B1195904) bromochromate, a primary KIE of 5.71 was observed for α,α'-dideuterio benzyl alcohol in DMSO, also supporting a mechanism where C-H bond cleavage is rate-determining. researchgate.net The oxidation of benzyl alcohol by ferrate(VI) ([FeO₄]²⁻) in aqueous solution exhibited a deuterium isotope effect of 11.2 ± 0.1 for Benzyl-d7 alcohol, consistent with a hydrogen atom transfer (HAT) mechanism. researchgate.net

Determination of Rate-Determining Steps in Complex Reaction Sequences

Benzyl-d7 alcohol is a crucial tool for identifying the rate-determining step (RDS) in multi-step reaction sequences. By observing a significant primary KIE when using Benzyl-d7 alcohol, researchers can infer that the step involving the cleavage of the benzylic C-H bond is the slowest step in the reaction pathway. numberanalytics.comacs.org

In palladium-catalyzed borrowing hydrogen reactions involving benzyl alcohol, KIE experiments with Benzyl-d7 alcohol have shown that the benzylic C-H bond cleavage is involved in the turnover limiting step, with KIE values ranging from 2.9 to 4.4 depending on the specific catalytic system and conditions. researchgate.netnih.govresearchgate.netrsc.org Similarly, studies on the aerobic oxidation of benzyl alcohol catalyzed by atomically-dispersed non-precious metal catalysts have revealed a strong KIE with deuterated benzyl alcohol, indicating that β-H elimination from the alcohol is a kinetically-relevant step. osti.gov

Quantitative Analysis of Hydrogen Atom Tunneling Phenomena in Oxidation Reactions

Kinetic isotope effects can also provide evidence for quantum mechanical tunneling, where a hydrogen atom passes through an energy barrier rather than over it. escholarship.orgepfl.ch Large KIE values, particularly those that are temperature-dependent and deviate from the predictions of classical transition state theory, can indicate significant tunneling contributions. escholarship.orgnih.govnih.gov

Studies on the oxidation of benzyl alcohol-d0 and -d7 by oxoiron(IV) porphyrin radical cations have shown very large KIE values, increasing significantly at lower temperatures (from 28 at 23 °C to 360 at -30 °C). nih.govnih.gov These exceptionally large KIEs were attributed to extensive hydrogen atom tunneling, which was analyzed in terms of a parabolic energy barrier. nih.govnih.gov Such findings highlight the utility of Benzyl-d7 alcohol in probing the extent of tunneling in C-H activation processes.

Kinetic Solvent Isotope Effect (KSIE) Investigations in Aqueous and Organic Media

The Kinetic Solvent Isotope Effect (KSIE) involves comparing reaction rates in protic solvents where the exchangeable hydrogens have been replaced by deuterium (e.g., D₂O instead of H₂O). epfl.ch While Benzyl-d7 alcohol itself is the substrate, KSIE studies can be performed in deuterated solvents (like D₂O) to understand the role of solvent protons in the reaction mechanism, such as in proton transfer steps or solvation of the transition state. epfl.ch

In palladium-catalyzed borrowing hydrogen reactions of aminoisoquinolines with benzylic alcohols in water, a KSIE of 1.6 was observed, consistent with a borrowing hydrogen mechanism in water. researchgate.netresearchgate.net The influence of using water as a co-solvent on the aerobic oxidation of benzyl alcohol has also been investigated, and a significant KSIE was observed when water was substituted for D₂O, suggesting the involvement of solvent protons in the mechanism. nih.gov

Application in Catalytic Reaction Mechanistic Investigations

Benzyl-d7 alcohol is a widely used substrate for mechanistic investigations in various catalytic reactions, providing insights into key steps such as C-H bond activation and hydrogen transfer processes.

Aerobic oxidation of alcohols is an important class of reactions, and Benzyl-d7 alcohol is frequently employed to study the mechanism of C-H bond activation by the catalyst. sigmaaldrich.com KIE studies with Benzyl-d7 alcohol can help determine if the cleavage of the benzylic C-H bond is the rate-limiting step in these catalytic cycles. osti.govrsc.org

For example, in the aerobic oxidation of benzyl alcohol catalyzed by atomically-dispersed non-precious metal catalysts, a strong KIE was observed with deuterated benzyl alcohol, indicating that β-H elimination is a kinetically-relevant step. osti.gov In bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation, a KIE was found on both the O-H and C-H bonds of benzylic alcohol, supporting a coupled O-H/C-H hydrogen transfer mechanism. nih.gov

The borrowing hydrogen strategy is an atom-economic approach for C-N bond formation, often catalyzed by palladium complexes, where an alcohol is dehydrogenated to an aldehyde, which then reacts with a nucleophile, followed by hydrogenation of the resulting intermediate. researchgate.net Benzyl-d7 alcohol is a key tool for elucidating the mechanism of these reactions.

KIE experiments using Benzyl-d7 alcohol in palladium-catalyzed borrowing hydrogen reactions have consistently shown significant KIEs, indicating that the dehydrogenation of the alcohol, specifically the cleavage of the benzylic C-H bond, is involved in the rate-determining step. researchgate.netnih.govresearchgate.netrsc.org Crossover experiments using Benzyl-d7 alcohol and other substituted benzyl alcohols have also provided evidence for the borrowing hydrogen pathway by showing H/D scrambling in the products. researchgate.netresearchgate.netrsc.org Studies on copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols via a borrowing hydrogen mechanism also utilized Benzyl-d7 alcohol, revealing a KIE for the dehydrogenation step and supporting the reversibility of the process through isotopic tracing. ionike.com

Here is a table summarizing some representative KIE data involving Benzyl-d7 alcohol or its selectively deuterated analogs in various reactions:

| Reaction Type | Catalyst/Conditions | Deuterated Substrate Used | Observed KIE (kH/kD) | Mechanistic Insight | Source |

| Oxidation of Benzyl Alcohol | Aqueous Sodium Dichromate | C₆H₅CD₂OH | 5.45 - 5.71 | Hydride ion transfer via chromate ester | researchgate.net |

| Oxidation of Benzyl Alcohol | Tetraethylammonium Bromochromate in DMSO | C₆H₅CD₂OH | 5.71 | C-H bond cleavage is rate-determining | researchgate.net |

| Oxidation of Benzyl Alcohol | Ferrate(VI) ([FeO₄]²⁻) in Aqueous Solution | Benzyl-d7 alcohol | 11.2 ± 0.1 | Hydrogen Atom Transfer (HAT) mechanism | researchgate.net |

| Oxidation of Benzyl Alcohol | Oxoiron(IV) Porphyrin Radical Cation in Acetonitrile | Benzyl-d7 alcohol | 28 (23°C) - 360 (-30°C) | Significant Hydrogen Atom Tunneling | nih.govnih.gov |

| Aerobic Oxidation of Benzyl Alcohol | Atomically-dispersed Fe-N-C catalyst | Deuterated benzyl alcohol | 4.8 | β-H elimination is kinetically-relevant | osti.gov |

| Aerobic Oxidation of Benzyl Alcohol | Atomically-dispersed Cu-N-C catalyst | Deuterated benzyl alcohol | 2.2 | β-H elimination is kinetically-relevant (faster) | osti.gov |

| Aerobic Oxidation of Benzyl Alcohol | Bio-inspired Lanthanum-ortho-quinone catalysis | Benzylic alcohol (O-H/C-H) | C-H: 2.19, O-H: 1.40 | Coupled O-H/C-H hydrogen transfers | nih.gov |

| Palladium-Catalyzed Borrowing Hydrogen (Example 1) | Pd(II)/TPPMS, Cu(II) salt in water | [D7]benzyl alcohol | 4.4 | Benzylic C-H bond cleavage is turnover limiting | researchgate.netresearchgate.net |

| Palladium-Catalyzed Borrowing Hydrogen (Example 2) | Pd catalyst in heptane | Benzyl-α,α-d2 alcohol | 3.1 | C-H bond cleavage at benzylic position is rate-determining | nih.govrsc.org |

| Copper-Catalyzed N-Alkylation (Borrowing Hydrogen) | Copper acetate/potassium carbonate | Benzyl alcohol-d7 | 3.287 | Dehydrogenation of benzyl alcohol is rate-determining | ionike.com |

This table illustrates how varying KIE values obtained using Benzyl-d7 alcohol or its deuterated analogs provide specific insights into the nature of the transition state and the rate-determining step across different reaction types.

Mechanistic Insights into Base-Mediated Radical Coupling Reactions

While specific detailed studies on base-mediated radical coupling reactions explicitly utilizing Benzyl-d7 alcohol were not extensively covered in the search results, the principle of using deuterated analogs like Benzyl-d7 alcohol is highly relevant to elucidating mechanisms involving radical intermediates. In reactions proposed to proceed via radical pathways, the abstraction of a hydrogen atom is often a key step. Replacing hydrogen with deuterium at the site of abstraction can lead to a significant primary KIE (kH/kD > ~6-7), indicating that the C-H bond cleavage is part of the rate-determining step. Secondary KIEs, observed when the isotopic substitution is adjacent to the reacting center but the bond to the isotope is not broken, can provide information about changes in hybridization or bonding in the transition state wikipedia.org.

The Benzyl-d7 radical (C₆D₅CD₂•) is a deuterated form of the benzyl radical (C₆H₅CH₂•) ontosight.ai. Studies involving the properties and reactivity of the Benzyl-d7 radical itself can offer insights into radical-mediated processes. Deuterium labeling, as in Benzyl-d7 alcohol and its corresponding radical, is used in free radical chemistry to understand reaction mechanisms, identify specific pathways, and determine KIEs ontosight.ai. Although direct examples of base-mediated radical coupling of Benzyl-d7 alcohol were not prominent, the application of KIE studies with this compound could mechanistically probe such reactions by assessing the involvement of benzylic C-H bond cleavage in radical formation or subsequent steps.

Electron Transfer Mechanisms in Oxidation by Transition Metal Complexes

Benzyl-d7 alcohol has been successfully employed in KIE studies to investigate the mechanisms of oxidation reactions catalyzed by transition metal complexes, particularly those involving electron transfer processes.

Significant research has focused on the oxidation of benzyl alcohol and its deuterated isotopomers, including Benzyl-d7 alcohol, by high-valent transition metal oxo complexes. For instance, studies involving oxoiron(IV) porphyrin radical cations have revealed remarkably large KIEs for the oxidation of benzyl alcohol-d0 compared to Benzyl-d7 alcohol (C₆D₅CD₂OH) nih.govnih.govwiley-vch.de.

In single-turnover kinetic studies of the oxidation of benzyl alcohol-d0 and -d7 by an oxoiron(IV) tetramesitylporphyrin radical cation perchlorate (B79767) in acetonitrile, the kinetic isotope effect (kH/kD) was found to increase significantly with decreasing temperature nih.govnih.gov. The kH/kD value increased from 28 at 23 °C to 360 at -30 °C nih.govnih.gov. These exceptionally large KIE values are indicative of significant hydrogen atom tunneling, a quantum mechanical phenomenon where a hydrogen atom can pass through an energy barrier rather than going over it wikipedia.orgnih.govnih.gov. The temperature dependence of the KIE provided further evidence for tunneling as a major process in the oxidation of the undeuterated isotopomer nih.gov.

Studies with other oxoiron(IV) porphyrins containing electron-withdrawing aryl groups showed much smaller KIE values (4.5 to 5.7) for the oxidation of benzyl alcohol-d0 and -d7, highlighting that the magnitude of the KIE is dependent on the specific porphyrin ligand nih.gov.

| Oxidant | Temperature (°C) | kH (10⁻³ s⁻¹) | kD (10⁻³ s⁻¹) | kH/kD | Source |

|---|---|---|---|---|---|

| [(TMP)⁺•Feᴵⱽ=O]⁺ | -60 | 15 ± 1 | 0.8 | >20 | wiley-vch.de |

| [(TPA)Feᴵⱽ=O]²⁺ | -40 | 22 ± 2 | 0.38 ± 0.03 | 58 | wiley-vch.de |

| [(N₄Py)Feᴵⱽ=O]²⁺ | 0 | 6.3 ± 0.3 | 0.13 ± 0.1 | 48 | wiley-vch.de |

| Oxoiron(IV) tetramesitylporphyrin radical cation | 23 | - | - | 28 | nih.govnih.gov |

| Oxoiron(IV) tetramesitylporphyrin radical cation | -30 | - | - | 360 | nih.govnih.gov |

Note: kH values are for benzyl alcohol-d0 (C₆H₅CH₂OH) and kD values are for this compound (C₆D₅CD₂OH), unless otherwise specified. Some kD values were not explicitly given but KIEs were reported.

These large KIEs observed with Benzyl-d7 alcohol in oxidation reactions catalyzed by certain transition metal complexes strongly support a mechanism involving the cleavage of the benzylic C-H bond in the rate-determining step, often via a hydrogen atom transfer pathway facilitated by electron transfer. The significant tunneling effect further underscores the nature of the energy barrier for this bond cleavage.

Computational Chemistry and Theoretical Modeling of Benzyl D7 Alcohol Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It is frequently applied to determine the optimized ground state geometries and predict the vibrational frequencies of organic molecules, including benzyl (B1604629) alcohol and its derivatives semanticscholar.orgresearchgate.netgoettingen-research-online.de. These calculations provide fundamental information about the molecule's structure and its vibrational modes, which are sensitive to isotopic substitution.

For benzyl alcohol and related compounds, DFT calculations have been employed to optimize molecular geometries, ensuring that the calculated structures correspond to energy minima on the potential energy surface semanticscholar.orgresearchgate.netgoettingen-research-online.deelixirpublishers.com. Vibrational frequency analysis, typically performed after geometry optimization, confirms the stability of the optimized structures (absence of imaginary frequencies for a minimum) and provides predicted infrared and Raman spectra semanticscholar.orgelixirpublishers.com. These predicted frequencies can be compared with experimental spectroscopic data to validate the computational models.

While specific detailed DFT studies solely focused on the ground state geometry and vibrational frequencies of benzyl-d7 alcohol were not extensively detailed in the provided search results, the application of these methods to benzyl alcohol and other deuterated and substituted benzyl compounds is well-documented semanticscholar.orgresearchgate.netgoettingen-research-online.deelixirpublishers.com. Such studies on benzyl-d7 alcohol would involve similar methodologies to determine how the deuterium (B1214612) substitution affects bond lengths, angles, and, critically, the vibrational modes compared to the non-deuterated analogue. Changes in vibrational frequencies due to isotopic substitution are directly related to kinetic isotope effects.

Quantum Mechanical Studies of Reaction Pathways and Transition State Energetics

Quantum mechanical methods, including DFT, are essential for investigating chemical reaction pathways and determining the energetics of transition states. These studies provide insights into how reactions occur and the energy barriers that must be overcome semanticscholar.orgacs.orgresearchgate.netacs.org. For reactions involving benzyl alcohol and its deuterated forms, QM calculations help elucidate the reaction mechanisms and identify the rate-determining steps.

Studies on the oxidation of benzyl alcohol, for instance, have utilized DFT to explore different reaction pathways and locate transition states on catalytic surfaces or in the presence of oxidants semanticscholar.orgacs.orgresearchgate.net. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct potential energy profiles and determine activation energies semanticscholar.orgacs.org. These energy profiles reveal the feasibility of different pathways and the relative rates at which they might occur.

For benzyl-d7 alcohol, QM studies of reaction pathways and transition state energetics are particularly valuable for understanding the impact of deuterium substitution on the reaction mechanism and rate. By comparing the calculated activation energies for reactions involving benzyl alcohol and benzyl-d7 alcohol, the theoretical kinetic isotope effect can be determined and compared with experimental values researchgate.net. This comparison helps validate the proposed reaction mechanisms and the accuracy of the computational models. Studies have shown that DFT calculations can support proposed mechanisms, such as a hydrogen atom transfer (HAT) mechanism in the oxidation of benzyl alcohol-d7 researchgate.net.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD can provide insights into dynamic processes, conformational changes, and interactions with the surrounding environment, including solvent effects nih.govtohoku.ac.jpnih.govvt.edumdpi.com.

MD simulations have been applied to study the behavior of benzyl alcohol in various environments. For example, MD has been used to investigate the orientation and dynamics of benzyl alcohol-d5 dissolved in liquid crystals, revealing information about the molecule's alignment and movement within the anisotropic solvent nih.gov. Simulations have also explored the dynamic behavior of benzyl alcohol in biological systems, such as its interaction with enzymes like alcohol dehydrogenase, and the influence of the aqueous solvent nih.gov. Furthermore, MD simulations have been employed to study the adsorption of alcohol surfactants at interfaces and the effects of cosolvents on molecular behavior in solution tohoku.ac.jpmdpi.com.

For benzyl-d7 alcohol, MD simulations can provide valuable information on how the deuterium substitution affects its dynamic properties, such as diffusion rates, rotational correlation times, and conformational flexibility in different solvents. These simulations can also shed light on the nature and strength of interactions between benzyl-d7 alcohol and solvent molecules, such as hydrogen bonding nih.gov. Understanding these dynamic and solvation effects is crucial for interpreting experimental results and gaining a complete picture of the molecule's behavior in various chemical environments.

Theoretical Interpretations of Kinetic Isotope Effects and Tunneling Contributions

Kinetic isotope effects (KIEs) are powerful probes of reaction mechanisms, providing information about the changes in bonding and forces that occur in the transition state relative to the reactants princeton.eduwikipedia.org. Theoretical calculations are essential for interpreting experimental KIEs and understanding the underlying factors that contribute to them, including zero-point energy differences and quantum mechanical tunneling goettingen-research-online.deresearchgate.netacs.orgprinceton.eduwikipedia.org.

For reactions involving benzyl alcohol and benzyl-d7 alcohol, the observed KIEs can provide strong evidence for the involvement of C-H or C-D bond cleavage in the rate-determining step. Theoretical calculations, often based on transition state theory (TST) with corrections for quantum effects, are used to predict KIEs for proposed reaction mechanisms acs.orgprinceton.eduwikipedia.orgmdpi.com. By comparing the calculated and experimental KIEs, the validity of a mechanism can be assessed.

Quantum mechanical tunneling, where a particle passes through an energy barrier rather than over it, can significantly influence reaction rates, especially for light particles like hydrogen and deuterium goettingen-research-online.deacs.orgprinceton.eduwikipedia.org. Large KIEs that deviate significantly from semiclassical predictions are often indicative of tunneling contributions princeton.edunih.gov. Theoretical models incorporating tunneling corrections, such as the hindered rotor model or more advanced methods like variational transition state theory with multidimensional tunneling (VTST/MT), are used to quantify the extent of tunneling and its contribution to the observed KIEs goettingen-research-online.deacs.orgmdpi.com. Studies on the oxidation of benzyl alcohol and benzyl-d7 alcohol have reported significant deuterium isotope effects, suggesting a substantial tunneling contribution to the hydrogen atom transfer process researchgate.netnih.gov. For instance, a deuterium isotope effect of 11.2 ± 0.1 was reported for the oxidation of benzyl alcohol/d7-benzyl alcohol by ferrate(VI), which was interpreted theoretically as consistent with a hydrogen atom transfer mechanism involving tunneling researchgate.net.

Theoretical interpretations of KIEs and tunneling contributions for benzyl-d7 alcohol systems involve calculating the vibrational frequencies of the reactant and transition state for both the deuterated and non-deuterated species. These frequencies are used to estimate the zero-point energy differences, which are a major contributor to the KIE. Tunneling contributions are then calculated using appropriate theoretical models. The agreement between theoretically predicted and experimentally measured KIEs provides strong support for the proposed reaction mechanism and the importance of quantum effects.

Here is a table summarizing some reported deuterium kinetic isotope effects for reactions involving benzyl alcohol and its deuterated forms:

| Reaction System | Isotopic Substitution | Deuterium KIE (kH/kD) | Reference |

| Oxidation by yeast alcohol dehydrogenase (YADH) | Primary and secondary H/T, D/T | Deviations from semiclassical predictions indicating tunneling | nih.gov |

| Oxidation by ferrate(VI) | Benzyl alcohol / Benzyl-d7 alcohol | 11.2 ± 0.1 | researchgate.net |

| Enzymatic alcohol oxidation (Alcohol Dehydrogenase) | Secondary H/T with H/D at 1° position | Significantly deflated with D-transfer | nih.gov |

Modeling of Charge Transport and Electrochemical Kinetics in Photoelectrochemical Systems

Photoelectrochemical (PEC) systems are gaining interest for applications such as solar energy conversion and biomass valorization. Modeling charge transport and electrochemical kinetics is crucial for optimizing the performance of these systems chula.ac.thresearchgate.netnih.govrsc.org. Benzyl alcohol oxidation is being explored as a model anodic reaction in PEC cells, coupled with hydrogen production at the cathode chula.ac.thresearchgate.netnih.govrsc.org.

Computational modeling of PEC systems involving benzyl alcohol typically involves simulating the transport of charged species (ions and electrons) and the rates of electrochemical reactions occurring at the electrode surfaces chula.ac.thresearchgate.net. Equations such as the Nernst-Planck equation are used to describe charge transport, considering diffusion, migration, and convection researchgate.net. The kinetics of the electrochemical reactions are often modeled using the Butler-Volmer equation, which relates the reaction rate to the electrode potential and kinetic parameters like the exchange current density and charge transfer coefficients researchgate.net.

While specific modeling studies focusing on charge transport and electrochemical kinetics of benzyl-d7 alcohol in PEC systems were not detailed in the provided search results, the methodologies developed for benzyl alcohol are directly applicable. Studying benzyl-d7 alcohol in this context would allow researchers to investigate the impact of deuterium substitution on the electrochemical reaction kinetics, potentially revealing insights into the rate-determining steps involving C-H or C-D bond activation at the electrode surface. This could involve comparing simulated current-voltage curves or product yields for benzyl alcohol and benzyl-d7 alcohol under PEC conditions and using the differences to infer mechanistic details and the role of isotopic substitution in the charge transfer processes.

Applications in Chemical Transformations and Advanced Materials Research

Contributions to the "Benzyl Alcohol Route" for Inorganic Oxide Nanoparticle Synthesis

The "benzyl alcohol route" is a notable nonaqueous sol-gel method for synthesizing crystalline metal oxide nanoparticles. In this route, benzyl (B1604629) alcohol acts not only as a solvent but also as a ligand and reactant scribd.comua.pt. This approach offers better control over reactivity compared to aqueous methods, facilitating the synthesis of single-phase multimetal oxides and materials not easily accessible by other solution-based techniques scribd.comua.ptresearchgate.net. The use of benzyl alcohol allows for the formation of metal oxide nanoparticles at relatively low temperatures (40-120 °C) scribd.comua.pt.

Investigation of Reaction Mechanisms in Nanoparticle Formation

Studies investigating the mechanism of nanoparticle formation in the benzyl alcohol route have proposed that the reaction can proceed via an SN1-like mechanism, facilitated by the relatively easy formation of a benzyl carbocation intermediate rsc.orgresearchgate.net. This carbocation can then undergo nucleophilic substitution, leading to the formation of metal hydroxides which subsequently form metal oxides researchgate.net. Another proposed mechanism suggests that the reaction involves the exchange of chloride ligands for benzylalkoxide, liberating HCl, which catalyzes the etherification of benzyl alcohol and produces water in situ nih.govacs.org. This in situ water formation is believed to play a crucial role in the transition from a gel intermediate to crystalline nanoparticles nih.govacs.org. Techniques like rheology, EXAFS, NMR, TEM, and X-ray total scattering (PDF analysis) are employed to follow the transition from precursor to nanocrystal and understand the underlying reaction pathways nih.govacs.org.

Synthesis of Doped and Multimetal Oxide Nanocrystals

The benzyl alcohol route has proven to be a versatile method for synthesizing a wide range of doped and multimetal oxide nanocrystals scribd.comua.ptresearchgate.net. This is particularly challenging with aqueous methods due to the difficulty in matching the reactivity of different metal precursors ua.pt. By controlling the reaction conditions and the choice of metal precursors (such as chlorides, alkoxides, acetates, and acetylacetonates), researchers can synthesize various binary and ternary metal oxide nanoparticles with controlled stoichiometry and properties scribd.comua.ptresearchgate.net. Examples include the synthesis of doped zirconia nanocrystals and complex nanostructures like ZnAl2O4 nanoparticles scribd.comua.ptresearchgate.net.

Isotopic Probing in Polymer Chemistry and Polymer Network Studies

Deuterium (B1214612) labeling, using compounds like Benzyl-d7 alcohol, is a powerful technique in polymer chemistry and the study of polymer networks, particularly when combined with neutron scattering techniques nih.govmdpi.comeuropa.euosti.gov. The significant difference in neutron scattering length density between hydrogen and deuterium allows for selective probing of specific components within a polymer system mdpi.comosti.govepj-conferences.orgacs.org.

Synthesis of Deuterated Polymer Components for Structural Studies

Benzyl-d7 alcohol can be used as a building block or reagent in the synthesis of deuterated monomers and polymers mdpi.comeuropa.eu. Incorporating deuterium into specific parts of a polymer chain allows researchers to effectively "highlight" those regions in neutron scattering experiments, providing detailed information about their structure and conformation mdpi.comosti.govepj-conferences.org. This is particularly valuable for studying complex polymer architectures and their interactions.

Investigation of Polymer and Solvent Dynamics via Neutron Scattering Techniques

Neutron scattering techniques, such as quasielastic neutron scattering (QENS) and small-angle neutron scattering (SANS), are powerful tools for investigating the dynamics of polymers and solvents at molecular length scales aip.orgnih.govacs.orgacs.org. Deuteration plays a critical role in these studies by enabling contrast variation nih.govepj-conferences.orgacs.orgaip.orgnih.gov. By deuterating either the polymer or the solvent, the scattering signal from the deuterated component can be minimized or enhanced, allowing researchers to selectively study the dynamics of the non-deuterated component aip.orgnih.govacs.org. This approach has been used to investigate solvent dynamics in polymer gel electrolytes and the dynamics of water confined in polymer matrices aip.orgnih.govacs.org.

Deuterated Macromolecules for Neutron Scattering Studies

The ability to synthesize deuterated macromolecules is crucial for a wide range of neutron scattering applications, including solution scattering, crystallography, reflection, and dynamics studies nih.govepj-conferences.orgill.eu. Deuteration facilities have been developed at neutron centers to support the production of tailor-made deuterium-labeled biological macromolecules and polymers nih.govill.eu. These deuterated materials enable researchers to optimize neutron scattering experiments for studying the structure and dynamics of complex biological and soft matter systems nih.govmdpi.comosti.govepj-conferences.org. For instance, deuteration allows for the selective focusing on the signal of specific proteins in multi-protein complexes or the conformation of polymer chains in various states epj-conferences.orgacs.org.

Development of Deuterated Tracers for Complex Chemical Reaction Monitoring

Deuterated compounds serve as invaluable tools in chemical research, particularly in the study of reaction mechanisms and kinetics. By selectively replacing hydrogen atoms with deuterium, researchers can trace the fate of specific atoms throughout a chemical transformation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This isotopic labeling provides critical insights into bond breaking and formation processes, intermediate species, and reaction pathways that are often difficult to elucidate using unlabeled compounds. The development of efficient and selective synthetic routes to deuterated molecules is therefore crucial for advancing the field of complex chemical reaction monitoring.

Benzyl-d7 alcohol is a specific isotopologue of benzyl alcohol where all seven hydrogen atoms on both the phenyl ring and the methylene (B1212753) group are replaced by deuterium. Its unique isotopic composition makes it a potentially powerful tracer for monitoring reactions involving the benzyl moiety. The availability of such highly deuterated compounds is dependent on effective synthesis methods.

Recent advancements in electrochemical deuteration techniques have shown promise for the efficient synthesis of deuterated organic compounds, including deuterated benzyl alcohol. One reported method utilizes a deuterium ion diffusion-based all-solid electrolyser with a Pdδ+/NC-based liquid diffusion cathode, employing D₂O as the deuterium source. This approach has demonstrated high selectivity for deuterated benzyl alcohol when starting from benzaldehyde. sigmaaldrich.comwikipedia.org

The electrochemical method achieved notable results in the deuteration of benzaldehyde, yielding deuterated benzyl alcohol with high selectivity and Faradaic efficiency. The Pdδ+/NC liquid diffusion cathode exhibited over 99% selectivity for deuterated benzyl alcohol. sigmaaldrich.comwikipedia.org The Faradaic efficiency (FE) reached 72% under optimized conditions, significantly higher than that observed with other catalysts like Pd/C or bare NC. wikipedia.org This method also demonstrated potential for scalability, achieving ten-gram-scale production of deuterated benzyl alcohol over 500 hours. sigmaaldrich.com

The efficiency and selectivity demonstrated by such synthetic methods are critical for the practical application of deuterated benzyl alcohol, including Benzyl-d7 alcohol, as a tracer. High isotopic purity and yield ensure that the labeled compound can be reliably incorporated into reaction systems, and that the isotopic signal is strong enough for detection and analysis during monitoring. The ability to produce deuterated benzyl alcohol on a larger scale also makes it more accessible for various research applications.

The use of deuterated benzyl alcohol in reaction mechanism studies is recognized, serving as probes to understand complex chemical processes. sigmaaldrich.comwikipedia.org While specific detailed studies focusing solely on the monitoring of complex reactions using Benzyl-d7 alcohol as the primary tracer were not extensively detailed in the provided search results, the established utility of deuterated compounds in mechanism studies, coupled with the development of efficient synthesis routes for deuterated benzyl alcohol, underscores its potential and ongoing development as a valuable tracer for monitoring complex chemical transformations. Future research is likely to leverage these synthetic advancements to explore the detailed application of Benzyl-d7 alcohol in tracking reaction pathways and kinetics in various chemical systems.

Synthesis Efficiency Data for Deuterated Benzyl Alcohol (from Benzaldehyde)

| Catalyst System | Selectivity for Deuterated Benzyl Alcohol | Faradaic Efficiency (FE) |

| Pdδ+/NC LDC | >99% sigmaaldrich.comwikipedia.org | 72% wikipedia.org |

| Pd/C | - | ~40% wikipedia.org |

| Bare NC | - | ~6.5% wikipedia.org |

| State-of-the-art Pd membrane electrode | - | ~7% wikipedia.org |

Future Research Directions and Emerging Opportunities in Benzyl D7 Alcohol Research

Synergistic Integration of Multi-Spectroscopic and Advanced Computational Approaches

The combination of advanced spectroscopic techniques with sophisticated computational methods presents a significant opportunity for future research utilizing Benzyl-d7 alcohol. Deuterium (B1214612) labeling alters the vibrational frequencies of molecules, making deuterated compounds ideal for spectroscopic studies such as Raman spectroscopy. For instance, Benzyl (B1604629) alcohol and Benzyl-d7 alcohol have been employed as standards in the development of Waveguide Enhanced Raman Spectroscopy (WERS), a technique with potential for highly sensitive detection in various applications. nih.gov Studies involving these compounds have included determining scattering cross-sections using techniques like Raman microscopy and Density Functional Theory (DFT). nih.gov

The integration of computational approaches, such as DFT and more advanced methods like Nuclear Electronic Orbital Density Functional Theory (NEO-DFT), is crucial for interpreting the spectroscopic data obtained from deuterated compounds. americanelements.com These computational tools can help elucidate the effects of deuterium substitution on molecular structure, vibrational modes, and reaction pathways, providing deeper insights into the observed spectroscopic signatures. americanelements.com Furthermore, stable isotopes, including deuterium, are routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural characterization of organic compounds. nih.gov Future research can leverage the distinct NMR properties of Benzyl-d7 alcohol to gain high-resolution structural information and study molecular interactions.

The synergistic integration of techniques like WERS, Raman microscopy, NMR, and computational methods such as DFT and NEO-DFT, with the use of selectively deuterated probes like Benzyl-d7 alcohol, will enable more precise analysis and understanding of complex chemical and biological systems at the molecular level.

Exploration of Novel Catalytic Systems and Green Chemistry Applications with Deuterated Probes

The development of efficient and environmentally friendly methods for incorporating deuterium into organic molecules is a critical area of research. Benzyl-d7 alcohol and other deuterated alcohols are key targets and tools in the exploration of novel catalytic systems and green chemistry applications. Traditional methods for synthesizing deuterated alcohols often involve multi-step procedures using stoichiometric amounts of deuteride (B1239839) reagents like NaBD4 or LiAlD4, which can generate significant hazardous waste. nih.gov

Future research is focusing on greener alternatives, particularly catalytic hydrogen-deuterium exchange (H/D exchange) reactions using deuterium oxide (D2O) as the deuterium source. americanelements.comnih.govfishersci.cawikipedia.orgwikipedia.org D2O is a cost-effective and environmentally benign reagent. fishersci.ca Several novel catalytic systems are being investigated for the deuteration of alcohols, including those based on transition metals such as ruthenium (Ru), manganese (Mn), iron (Fe), iridium (Ir), and palladium (Pd). americanelements.comnih.govfishersci.cawikipedia.orgwikipedia.org

Studies have reported regioselective deuteration of primary and secondary alcohols catalyzed by homogeneous manganese and iron pincer complexes in D2O. fishersci.ca Iridium-catalyzed α-selective deuteration of primary alcohols using an iridium–bipyridonate complex has also been demonstrated. wikipedia.org Furthermore, a Pd/C-Al system has been shown to facilitate selective H-D exchange in D2O under environmentally benign conditions. wikipedia.org These advancements in catalytic deuteration methods offer promising routes for the synthesis of Benzyl-d7 alcohol and other specifically labeled compounds with improved efficiency and reduced environmental impact.

The use of deuterated probes like Benzyl-d7 alcohol in the study of catalytic reaction mechanisms is another emerging opportunity. Kinetic isotope effects (KIEs) can provide valuable information about the rate-determining steps and transition states of catalytic transformations. nih.gov Exploring the electrochemical oxidation of benzyl alcohol and its derivatives, potentially using deuterated variants, represents a green industrial oxidation process where deuterated probes could aid in mechanistic understanding. sarchemlabs.com

The table below summarizes some reported catalytic systems for alcohol deuteration:

| Catalyst Type | Deuterium Source | Substrate Type | Reported Selectivity/Characteristics |

| Ruthenium on Carbon (Ru/C) | D2O | Aryl methanols | Deuteration of hydroxyl group on vicinal carbon nih.gov |

| Manganese Pincer Complexes | D2O | Primary & Secondary Alcohols | Regioselective α and β deuteration fishersci.ca |

| Iron Pincer Complexes | D2O | Primary & Secondary Alcohols | Exclusively α deuteration fishersci.ca |

| Iridium–Bipyridonate Complex (Ir-1) | D2O | Primary Alcohols | High α-selectivity, minor β incorporation; Alkyne C(sp)-deuteration wikipedia.org |

| Pd/C-Al System | D2O | Alcohols, Amino Acids, etc. | Selective H-D exchange at labile C-H positions wikipedia.org |

Future research in this area will likely focus on developing more active, selective, and robust catalytic systems for deuteration, expanding the scope of substrates, and integrating these methods into continuous flow processes for large-scale synthesis.

Advancements in Deuterium Labeling Strategies for More Complex Molecular Architectures

While Benzyl-d7 alcohol is a relatively simple deuterated molecule, the strategies developed for its synthesis and the synthesis of similar deuterated alcohols are paving the way for the deuterium labeling of more complex molecular architectures. Advancements in H/D exchange reactions, particularly those employing C-H activation mechanisms and late-stage functionalization, are crucial for introducing deuterium into complex organic molecules at specific positions. wikipedia.orgfishersci.ca

Late-stage functionalization allows for the introduction of isotopic labels into complex synthetic intermediates or final products, avoiding the need to synthesize the entire molecule from deuterated building blocks. wikipedia.orgfishersci.ca This is particularly valuable for complex natural products or pharmaceuticals. Research into new catalytic systems and reaction conditions that enable selective C-H bond activation and subsequent deuteration in the presence of various functional groups is ongoing. americanelements.comfishersci.cawikipedia.orgwikipedia.org

For example, while some catalytic systems show broad substrate scope, others exhibit specific selectivities that can be exploited for complex molecule labeling. wikipedia.org The development of methods that are compatible with sensitive functional groups and chiral centers is essential for the efficient deuteration of complex molecular architectures relevant to medicinal chemistry and other fields. fishersci.ca The use of deuterated alcohols, including potentially modified versions of Benzyl-d7 alcohol, as deuterating agents or as probes to study the mechanisms of these complex labeling reactions represents an important avenue for future research.

Future efforts will aim to develop highly regioselective and chemoselective deuterium labeling strategies that can be applied to a wide range of complex organic molecules, facilitating their use in diverse applications such as drug discovery, metabolic studies, and materials science.

Q & A

Q. What role does Benzyl-d7 alcohol play in NMR-based metabolomics?

- Methodological Answer : It serves as an internal standard for quantifying endogenous alcohols (e.g., ethanol, glycerol). Protocol:

- Spike samples with 50 ppm Benzyl-d7 alcohol.

- Acquire ²H NMR spectra at 76.8 MHz (1H-decoupled) to resolve -OD and -CD₂ groups.

- Use ERETIC2 calibration for absolute quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.